![molecular formula C15H11ClO3 B010873 4-Acetoxy-4'-chlorobenzophenone CAS No. 103060-18-0](/img/structure/B10873.png)
4-Acetoxy-4'-chlorobenzophenone
Overview
Description
Synthesis Analysis
A novel method for synthesizing 4-acetoxy substituted 5(4H)-oxazolones has been developed. This method involves the direct oxidation of N-benzoyl amino acids using hypervalent iodine. The process is efficient, economical, and straightforward, leading to the formation of quaternary substituted amino acid derivatives .
Scientific Research Applications
Synthesis of Psilocybin
4-Acetoxy-4’-chlorobenzophenone is used in the synthesis of psilocybin , a psychoactive compound found in certain mushrooms . The improved synthesis process is scalable and practical, providing a method to produce psilocybin in multigram quantities. This has significant implications for research into the therapeutic use of psilocybin, particularly for treating conditions like major depressive disorder.
Pesticide Analysis
This compound plays a role in the environmental analysis of pesticides, such as dicofol . Dicofol, a substitute for DDT, has been scrutinized for its environmental impact. 4-Acetoxy-4’-chlorobenzophenone can be used to refine methods for analyzing dicofol residues, which is crucial for environmental monitoring and regulatory compliance.
Material Science
In material science, 4-Acetoxy-4’-chlorobenzophenone is involved in the study of polymerization kinetics . It’s used in the preparation of polymers like poly(4-hydroxybenzoate), which have applications in various industries, including packaging, textiles, and biodegradable materials.
Organic Synthesis
The compound is a precursor in the facile synthesis of 4-acetoxyindoles , which are versatile intermediates for creating a variety of C4-functionalized indoles. These indoles have broad applications in pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and transporters
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Acetoxy-4’-chlorobenzophenone is currently limited. These properties play a crucial role in determining the bioavailability of a compound. More research is needed to outline the pharmacokinetic profile of 4-Acetoxy-4’-chlorobenzophenone .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 4-Acetoxy-4’-chlorobenzophenone . .
properties
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHXQWZYOHIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544668 | |
Record name | 4-(4-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103060-18-0 | |
Record name | 4-(4-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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